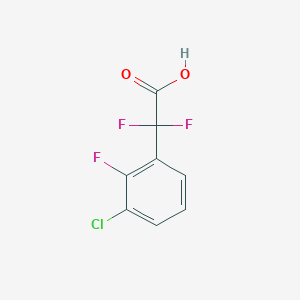

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Description

These compounds are pivotal in medicinal chemistry and organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and research tools. The substituents on the phenyl ring (e.g., halogens, functional groups) critically influence their physicochemical properties, metabolic stability, and biological activity .

Propriétés

IUPAC Name |

2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYNSYWIMLRVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552586-85-2 | |

| Record name | 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-chloro-2-fluorophenylisocyanate as a starting material . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Applications De Recherche Scientifique

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mécanisme D'action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid analogs:

Key Observations :

- Halogen Substitution : Chlorine and fluorine at meta/para positions enhance metabolic stability and binding affinity. For example, MHY3200's 5-chlorobenzo[d]thiazole substituent contributes to its PPARα agonist activity (binding affinity: −8.89 kcal/mol in AutoDock) .

- Bromine vs.

- Thermal Stability : 2-(2,6-Dichlorophenyl) derivatives exhibit higher thermal stability (melting point ~90–92°C), making them suitable for high-temperature reactions .

Activité Biologique

2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid (CAS No. 1552586-85-2) is an organic compound notable for its unique chemical structure, which includes chloro and fluoro substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound is characterized by:

- Molecular Formula : CHClFO

- Molecular Weight : 220.59 g/mol

- Density : Approximately 1.469 g/cm³

- Boiling Point : Predicted to be around 288.8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and influence the compound's ability to penetrate biological membranes, potentially affecting its pharmacokinetic properties.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The difluoroacetic acid moiety can interfere with metabolic pathways crucial for cancer cell survival .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, fluorinated compounds are known to inhibit citrate transport and disrupt the citric acid cycle . This can lead to metabolic disturbances in cells, which might be exploited for therapeutic purposes.

- Pharmaceutical Development : As a building block in organic synthesis, this compound can be utilized in the development of new pharmaceuticals, particularly those targeting diseases where halogenated compounds have shown efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of similar fluorinated compounds:

- Fluorinated Metabolites : Research indicates that fluorinated compounds can accumulate in biological systems and may exhibit unique toxicity profiles. For example, studies on fluorocitrate have shown that it inhibits key metabolic enzymes, leading to toxic effects in various organisms .

- Synthesis and Biological Evaluation : A study focusing on the synthesis of related difluorinated compounds demonstrated significant anticancer activity in vitro, highlighting the potential of difluoroacetic acid derivatives as therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | Structure | Used in cancer research; potential enzyme inhibitors |

| Difluoroacetate | Structure | Known for its toxicity; inhibits key metabolic pathways |

| Fluorocitrate | Structure | Inhibits aconitase; disrupts citric acid cycle |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluorination of precursor indole derivatives using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor. Key steps include:

- Solvent selection : Anhydrous methanol/ethanol for ester intermediates or aqueous acetone for direct acid formation (reflux for 2–6 h) .

- Temperature control : Room temperature for ester formation, elevated temperatures (~80°C) for hydrolysis.

- Purification : Crystallization from acetone/water mixtures to isolate the final product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹⁹F NMR : Look for characteristic signals at δ ≈ -102 to -103 ppm for the CF₂ group, confirming fluorination .

- ¹H NMR : Aromatic protons (δ 7.2–7.9 ppm) and absence of methylene protons near the carboxylic acid group.

- IR spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch of carboxylic acid) and 1080–1090 cm⁻¹ (C-F vibrations) .

Q. What purification strategies are effective for removing halogenated byproducts during synthesis?

- Methodology :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate halogenated impurities.

- Recrystallization : Optimize solvent polarity (e.g., acetone/water) to exploit differential solubility of byproducts .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., chloro vs. fluoro positioning) affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Kinetic studies : Compare reaction rates of derivatives (e.g., 3-chloro-2-fluoro vs. 4-chloro-3-fluoro) with nucleophiles like amines or thiols.

- Computational analysis : Use DFT calculations to evaluate electron-withdrawing effects of substituents on the carbonyl group’s electrophilicity .

- Experimental validation : Synthesize analogs (e.g., 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid) and compare reactivity profiles .

Q. What mechanistic insights explain the enhanced electrophilicity of the carbonyl group in this compound compared to non-fluorinated analogs?

- Methodology :

- X-ray crystallography : Analyze bond lengths and angles to assess conjugation between the CF₂ group and carbonyl.

- Hammett studies : Correlate substituent σ values with reaction rates to quantify electronic effects .

- Spectroscopic probes : Monitor carbonyl stretching frequencies (IR) to detect polarization changes due to fluorination .

Q. How can molecular docking studies predict the binding affinity of this compound to enzymatic targets (e.g., cyclooxygenase-2)?

- Methodology :

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2) due to the compound’s lipophilic CF₂ and chloro/fluoro substituents.

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on halogen bonding interactions between Cl/F and key residues .

- Validation : Compare computational results with in vitro inhibition assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation pathways (e.g., ester hydrolysis).

- Prodrug design : Modify the carboxylic acid group to esters or amides to improve pharmacokinetics .

- Toxicogenomics : Use RNA-seq to assess off-target effects in animal models, addressing discrepancies in toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.